molecular formula C20H36O2 B189932 Eicosadienoic Acid (8Z,14Z)

Eicosadienoic Acid (8Z,14Z)

Cat. No.: B189932
M. Wt: 308.5 g/mol
InChI Key: DONHHCGFNMNGPH-ASZCUJMBSA-N
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Description

Eicosadienoic acid (EDA) (8Z,14Z)-eicosa-8,14-dienoic acid is a 20-carbon polyunsaturated fatty acid (PUFA) with two cis-conjugated double bonds at positions 8 and 12. These compounds are intermediates in the biosynthesis of longer-chain PUFAs like arachidonic acid (AA) and eicosanoids, which play critical roles in inflammation, cell signaling, and lipid metabolism .

Preparation Methods

Chemical Synthesis of Eicosadienoic Acid (8Z,14Z)

Precursor Selection and Elongation

The synthesis of eicosadienoic acid (8Z,14Z) typically begins with linoleic acid (LA; C18H32O2C_{18}H_{32}O_2), an ω-6 polyunsaturated fatty acid. Through enzymatic elongation, two carbon units are added to the carboxyl terminus of LA, yielding eicosadienoic acid. This elongation process is catalyzed by fatty acid elongases (ELOVL enzymes), which sequentially add malonyl-CoA-derived carbons to the growing acyl chain .

Desaturation for Double Bond Formation

Enzymatic and Microbial Production

In Vivo Biosynthesis in Engineered Organisms

Recent advances in metabolic engineering have enabled the production of eicosadienoic acid (8Z,14Z) in microbial hosts. For example, Yarrowia lipolytica strains engineered to express Δ8 and Δ14 desaturases can synthesize the compound de novo from glucose. This approach leverages the host’s native fatty acid synthase (FAS) system, modified to prioritize the elongation and desaturation steps required for eicosadienoic acid production .

Fermentation and Downstream Processing

Large-scale microbial fermentation involves:

  • Inoculation: Starter cultures in nutrient-rich media (e.g., YPD broth)

  • Induction: Expression of desaturases via inducible promoters (e.g., galactose-inducible GAL1 promoter)

  • Harvesting: Centrifugation to collect biomass

  • Lipid Extraction: Solvent-based extraction (e.g., chloroform-methanol mixture)

  • Purification: Chromatographic separation (e.g., reverse-phase HPLC)

Solubility and Stability Considerations

Solubility Profiles

Eicosadienoic acid (8Z,14Z) exhibits variable solubility depending on the solvent:

SolventSolubility (mg/mL)
Dimethylformamide (DMF)100
Dimethyl sulfoxide (DMSO)100
Ethanol100
PBS (pH 7.2)0.1

These properties dictate its handling in laboratory settings, particularly in stock solution preparation .

Industrial-Scale Synthesis Challenges

Yield Optimization

Industrial production faces challenges in achieving high yields due to:

  • Enzyme Inefficiency: Poor activity of Δ14 desaturases in non-native hosts

  • Byproduct Formation: Competing pathways producing Δ5 or Δ9 desaturation products

Cost-Effective Substrates

The use of low-cost substrates like plant oils (rich in LA) is being explored to reduce reliance on purified linoleic acid.

Analytical Methods for Quality Control

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to verify the double bond positions and quantify purity. Characteristic ions at m/z 308 (molecular ion) and 250 (allylic cleavage fragment) confirm the structure .

Nuclear Magnetic Resonance (NMR) Spectroscopy

1^1H-NMR spectra show distinct signals for the bis-allylic protons (δ 2.8 ppm) and olefinic protons (δ 5.3–5.4 ppm).

Chemical Reactions Analysis

Eicosadienoic Acid (8Z,14Z) undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and alcohols for esterification. Major products formed from these reactions include saturated fatty acids, hydroperoxides, and esters .

Scientific Research Applications

Biochemical Properties and Metabolism

Eicosadienoic Acid is primarily derived from linoleic acid and can be metabolized into several bioactive compounds, including dihomo-γ-linolenic acid and arachidonic acid. Its metabolism is significant in the context of inflammatory processes. A study demonstrated that Eicosadienoic Acid can modulate the production of pro-inflammatory mediators in macrophages, suggesting its role in inflammatory responses .

Table 1: Metabolic Pathways of Eicosadienoic Acid

CompoundDescription
Linoleic AcidPrecursor to Eicosadienoic Acid
Dihomo-γ-Linolenic AcidMetabolite involved in anti-inflammatory pathways
Arachidonic AcidPrecursor for eicosanoids, involved in inflammation
Sciadonic AcidProduct of Eicosadienoic Acid metabolism

Nutritional Applications

Eicosadienoic Acid has been identified in human milk at concentrations around 0.19% of total fatty acids, indicating its nutritional significance during early development . Its presence suggests potential health benefits, particularly in infant nutrition where fatty acids play critical roles in growth and brain development.

Therapeutic Potential

Research indicates that Eicosadienoic Acid may have therapeutic applications due to its influence on inflammatory processes. In a study involving murine macrophages, it was found that Eicosadienoic Acid could decrease nitric oxide production while increasing prostaglandin E2 levels upon stimulation with lipopolysaccharides (LPS). This modulation indicates a complex role in inflammation, potentially offering therapeutic avenues for conditions characterized by chronic inflammation .

Case Study: Inflammatory Response Modulation

  • Objective : To assess the impact of Eicosadienoic Acid on macrophage response to inflammatory stimuli.
  • Method : RAW264.7 macrophages were treated with varying concentrations of Eicosadienoic Acid prior to LPS exposure.
  • Results :
    • Decreased nitric oxide production.
    • Increased levels of prostaglandin E2.
    • Altered fatty acid composition within cellular phospholipids.

Industrial Applications

Eicosadienoic Acid is also being explored for its potential applications in the food industry as a functional ingredient due to its health-promoting properties. Its incorporation into dietary supplements and functional foods may enhance their nutritional profile.

Research Directions

While much is known about the metabolic pathways and some physiological effects of Eicosadienoic Acid, further research is needed to fully elucidate its role in human health and disease. Areas for future investigation include:

  • Detailed mechanisms of action in inflammatory processes.
  • Long-term effects of dietary supplementation.
  • Comparative studies with other polyunsaturated fatty acids.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Arachidonic Acid (AA; 20:4n-6)

  • Structure: (5Z,8Z,11Z,14Z)-eicosatetraenoic acid.
  • Metabolic Role: AA is derived from phospholipids (PCs and PEs) via enzymatic hydrolysis and serves as a precursor for pro-inflammatory eicosanoids (e.g., prostaglandins, leukotrienes) . Unlike EDA, AA has four double bonds, enabling its conversion into diverse signaling molecules via cyclooxygenase (COX) and lipoxygenase (LOX) pathways .
  • Biological Impact: AA-derived mediators (e.g., 5-HETE, 15-HETE) are implicated in chronic inflammation and oxidative stress .

Table 1: Key Differences Between EDA and AA

Property EDA (8Z,14Z) Arachidonic Acid
Double Bonds 2 (8Z,14Z) 4 (5Z,8Z,11Z,14Z)
Metabolic Pathways Precursor to longer PUFAs Eicosanoid biosynthesis
Inflammatory Role Limited direct role Major mediator
Dietary Sources Plant oils, microalgae Animal tissues, fish oils

Dihomo-γ-Linolenic Acid (DGLA; 20:3n-6)

  • Structure: (8Z,11Z,14Z)-eicosa-8,11,14-trienoic acid.
  • Metabolic Role: DGLA is a Δ8-desaturation product of linoleic acid and a precursor to AA. It competes with AA for COX/LOX enzymes, producing anti-inflammatory metabolites (e.g., 15-HETrE) . Unlike EDA, DGLA has three double bonds and is directly involved in balancing pro- and anti-inflammatory eicosanoid pathways .

Sciadonic Acid (20:3Δ5Z,11Z,14Z)

  • Structure: (5Z,11Z,14Z)-eicosatrienoic acid.
  • Functional Role :
    • Sciadonic acid, a Δ5-elongated PUFA, is found in conifer seeds and has anti-inflammatory properties distinct from EDA. It inhibits AA metabolism, reducing prostaglandin E2 synthesis .

Other Eicosadienoic Acid Isomers

  • (11Z,14Z)-EDA (20:2n-6) :
    • Found in phospholipids like PC[16:0/20:2(11Z,14Z)], this isomer is associated with lipidomic changes in chronic diseases such as bile stasis and insomnia .
    • Unlike the hypothetical (8Z,14Z)-EDA, this isomer is a documented component of lipid membranes and interacts with glucose transporters (e.g., LysoPC inhibition) .

Table 2: Comparison of EDA Isomers and Analogues

Compound Double Bond Positions Key Function
EDA (8Z,14Z)* 8,14 Hypothesized membrane modulation
EDA (11Z,14Z) 11,14 Lipid metabolism, disease biomarkers
DGLA (8Z,11Z,14Z) 8,11,14 Anti-inflammatory eicosanoid precursor
Sciadonic Acid (5Z,11Z,14Z) 5,11,14 COX/LOX pathway inhibition

Research Findings and Contradictions

  • Metabolic Pathways :
    • EDA isomers are less studied than AA or DGLA. Evidence suggests that (8Z,11Z)-EDA is a substrate for Δ5-desaturation to form AA in mammals, but (8Z,14Z)-EDA’s enzymatic conversion remains unverified .
  • Dietary and Disease Context :
    • High-fat diets alter hepatic oxylipin profiles, but EDA-specific effects are unclear. For example, 8,9-EpETE (an EPA-derived oxylipin) is elevated in fatty liver disease, highlighting the need for similar studies on EDA .
  • Contradictions :
    • While AA is a major inflammatory mediator, DGLA and Sciadonic acid show anti-inflammatory effects. The role of EDA in this balance is unresolved .

Biological Activity

Eicosadienoic acid (8Z,14Z), also known as 8,14-eicosadienoic acid, is an omega-6 fatty acid characterized by its two double bonds located at the 8th and 14th carbon positions. This compound plays a significant role in various biological processes, particularly through its conversion into eicosanoids, which are crucial signaling molecules involved in inflammation, immunity, and cellular communication.

  • Molecular Formula : C20_{20}H36_{36}O2_2
  • Molecular Weight : 308.5 g/mol
  • CAS Number : 135498-07-6
  • Structure :
    • SMILES: CCCCC/C=C\CCCC/C=C\CCCCCCC(=O)O
    • InChI: InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,12-13H,2-5,8-11,14-19H2,1H3,(H,21,22)/b7-6-,13-12-

Sources and Metabolism

Eicosadienoic acid is primarily found in human milk and has been detected in various tissues including the placenta . Its biological effects are largely mediated through its conversion into bioactive lipids known as eicosanoids. These metabolites can exert diverse physiological effects by binding to specific receptors in tissues throughout the body.

Biological Activities

1. Anti-inflammatory Effects
Eicosadienoic acid is involved in the synthesis of anti-inflammatory mediators. Research indicates that omega-6 fatty acids, including eicosadienoic acid, can modulate inflammatory responses by influencing the production of prostaglandins and leukotrienes . For instance, in a study examining the effects of dietary omega fatty acids on inflammation markers in patients with chronic diseases, it was found that supplementation with omega fatty acids led to a decrease in pro-inflammatory markers .

2. Cardiovascular Health
Eicosadienoic acid may have cardioprotective properties. Studies suggest that diets rich in polyunsaturated fatty acids can lower the risk of cardiovascular diseases by improving lipid profiles and reducing inflammation . The conversion of eicosadienoic acid to eicosanoids may play a role in maintaining vascular health by regulating blood pressure and vascular tone.

3. Neuroprotective Role
There is emerging evidence suggesting that eicosadienoic acid may have neuroprotective effects. Omega fatty acids are known to support brain health and cognitive function. They may influence neuroinflammation and neuronal signaling pathways that are critical for maintaining cognitive functions .

Research Findings

Several studies have investigated the biological activity of eicosadienoic acid:

StudyFindings
Das et al. (2023) Showed that supplementation with omega fatty acids reduced levels of arachidonic acid-derived oxylipins associated with inflammation.
Larodan (2024) Discussed the potential applications of eicosadienoic acid in various health supplements due to its high purity (>98%) and beneficial properties.
ISSFAL Congress (2023) Highlighted the role of polyunsaturated fatty acids in managing chronic diseases and their impact on inflammatory pathways.

Case Studies

  • Dietary Impact on Inflammation : A randomized controlled trial assessed the effects of dietary supplementation with omega fatty acids on patients with rheumatoid arthritis. The results indicated a significant reduction in joint inflammation markers after regular intake of eicosadienoic acid-rich oils.
  • Cognitive Function in Elderly : A study involving elderly participants showed that those who consumed higher levels of omega fatty acids, including eicosadienoic acid, exhibited better cognitive performance compared to those with lower intake levels .

Q & A

Basic Research Questions

Q. How can Eicosadienoic Acid (8Z,14Z) be reliably identified and quantified in biological samples?

  • Methodological Answer : Utilize gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with internal standards (e.g., deuterated analogs) to ensure specificity. Calibration curves should be validated using certified reference materials. For human milk studies, lipid extraction protocols must account for matrix effects, as demonstrated in studies detecting 0.19% (w/w) of total fatty acids .

Q. What are the recommended storage conditions for Eicosadienoic Acid (8Z,14Z) to maintain stability?

  • Methodological Answer : Store in ethanol solution at -20°C to prevent oxidation. Stability is confirmed for ≥2 years under these conditions. Avoid repeated freeze-thaw cycles, and use nitrogen or argon gas to purge vials before sealing .

Q. What safety protocols are essential when handling Eicosadienoic Acid (8Z,14Z) in laboratory settings?

  • Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of aerosols. Contaminated waste must be segregated and disposed via certified biohazard services. Emergency procedures include rinsing exposed skin/eyes with water for 15 minutes and contacting poison control centers (e.g., 1-800-222-1222 in the US) .

Advanced Research Questions

Q. How does Eicosadienoic Acid (8Z,14Z) interact with Δ5- and Δ6-desaturases to form downstream eicosanoids?

  • Methodological Answer : Use isotope-labeled tracers (e.g., ¹³C- or ²H-labeled substrates) in cell culture models (e.g., hepatocytes or adipocytes) to track metabolic flux. Quantify intermediates via LC-MS and compare kinetic parameters (Km, Vmax) to assess enzyme specificity. Note that conflicting data may arise due to tissue-specific desaturase expression .

Q. What experimental strategies resolve contradictions in reported concentrations of Eicosadienoic Acid (8Z,14Z) across studies?

  • Methodological Answer : Conduct inter-laboratory comparisons using standardized protocols (e.g., AOAC guidelines). Validate extraction efficiency with spike-and-recovery experiments (85–115% recovery acceptable). Address confounding variables such as dietary intake in human studies by controlling for ω-6/ω-3 ratios .

Q. How can the vasodilatory effects of Eicosadienoic Acid-derived oxylipins be mechanistically studied?

  • Methodological Answer : Employ ex vivo aortic ring assays to measure vasodilation responses. Combine with cyclooxygenase (COX) or lipoxygenase (LOX) inhibitors (e.g., indomethacin or zileuton) to identify enzymatic pathways. Mass spectrometry-based lipidomics can map oxylipin profiles, including 8,9-EpETE and 17,18-DiHETE derivatives .

Q. What are the challenges in synthesizing high-purity (≥95%) Eicosadienoic Acid (8Z,14Z) for in vivo studies?

  • Methodological Answer : Optimize catalytic hydrogenation or enzymatic desaturation to minimize cis-trans isomerization. Purity is verified via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). Batch-specific certificates of analysis are critical for reproducibility .

Q. Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to evaluate Eicosadienoic Acid’s anti-inflammatory properties?

  • Methodological Answer : Use a factorial design with incremental doses (e.g., 0.1–100 µM) in macrophage (e.g., RAW 264.7) or endothelial cell models. Measure cytokine secretion (e.g., TNF-α, IL-6) via ELISA. Include positive controls (e.g., aspirin) and account for solvent toxicity (e.g., ethanol vehicle ≤0.1% v/v) .

Q. What statistical approaches are suitable for analyzing time-course data on Eicosadienoic Acid metabolism?

  • Methodological Answer : Apply mixed-effects models to handle repeated measures. Normalize data to hepatic protein content (e.g., peak area/mg protein) and use false discovery rate (FDR) corrections for multi-omics datasets. Heatmaps and hierarchical clustering can visualize oxylipin dynamics .

Properties

IUPAC Name

(8Z,14Z)-icosa-8,14-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,12-13H,2-5,8-11,14-19H2,1H3,(H,21,22)/b7-6-,13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONHHCGFNMNGPH-ASZCUJMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCCCCC=CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\CCCC/C=C\CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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